molecular formula C15H11N3OS B7546548 N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide

N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide

Katalognummer B7546548
Molekulargewicht: 281.3 g/mol
InChI-Schlüssel: GHIXQVYLGIMBTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide, also known as EI1, is a small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins are epigenetic regulators that play a key role in gene transcription and are implicated in various diseases, including cancer, inflammation, and cardiovascular disease. EI1 has been shown to have potent anti-tumor activity in preclinical models and is being investigated as a potential therapeutic agent.

Wirkmechanismus

The mechanism of action of N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide involves the inhibition of the bromodomain of BET proteins, which prevents their binding to acetylated histones and other chromatin-associated proteins. This leads to a decrease in the expression of genes regulated by BET proteins, including those involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer, including models of leukemia, lymphoma, and solid tumors. This compound has also been shown to have anti-inflammatory effects, and is being investigated as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and lupus.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide has several advantages as a tool compound for scientific research. It is highly selective for BET proteins and has been shown to have potent and specific activity in vitro and in vivo. However, this compound has several limitations, including its low solubility and poor pharmacokinetic properties. This has led to the development of second-generation BET inhibitors with improved pharmacological properties.

Zukünftige Richtungen

There are several potential future directions for the development and application of BET inhibitors such as N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide. One area of interest is the development of combination therapies that target multiple epigenetic regulators, including BET proteins. Another area of interest is the identification of biomarkers that can be used to predict response to BET inhibitors and to monitor their efficacy in patients. Finally, the development of more potent and selective BET inhibitors with improved pharmacokinetic properties is an ongoing area of research.

Synthesemethoden

The synthesis of N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide involves several steps, including the formation of the imidazo[2,1-b][1,3]thiazole core and the introduction of the ethynylphenyl and acetamide groups. The synthesis has been described in detail in a publication by Filippakopoulos et al. (2010).

Wissenschaftliche Forschungsanwendungen

N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide has been used extensively in scientific research to study the role of BET proteins in disease and to investigate the potential of BET inhibition as a therapeutic strategy. This compound has been shown to inhibit the binding of BET proteins to chromatin and to suppress the expression of genes regulated by BET proteins. This has led to the identification of several potential therapeutic targets, including Myc, a transcription factor that is frequently dysregulated in cancer.

Eigenschaften

IUPAC Name

N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c1-2-11-4-3-5-12(8-11)16-14(19)9-13-10-18-6-7-20-15(18)17-13/h1,3-8,10H,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIXQVYLGIMBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)CC2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.